2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine
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Overview
Description
2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core substituted with fluorophenyl, morpholinylmethyl, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine typically involves multi-step organic synthesis. One common approach is the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole core. The morpholin-4-ylmethyl group is introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a halide leaving group.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(4-fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine
- 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]morpholine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine
Uniqueness
2-(4-Fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-16-6-8-17(9-7-16)25-20(22)19(15-4-2-1-3-5-15)18(23-25)14-24-10-12-26-13-11-24/h1-9H,10-14,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRHULVLPPPNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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